

Troubleshooting failed sequences in automated RNA synthesis.

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Technical Support Center: Automated RNA Synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in automated RNA synthesis.

Troubleshooting Failed Sequences

Problem: Low or No Yield of Full-Length RNA Product

Low yield is a common issue in automated RNA synthesis. The expected yield is dependent on the coupling efficiency at each step. Even a small decrease in average coupling efficiency can dramatically reduce the yield of the full-length product, especially for longer oligonucleotides.^[1]
^[2]

Potential Cause	Recommended Action & Explanation
Poor Coupling Efficiency	Verify Reagent Quality: Ensure all reagents, especially phosphoramidites and activators, are fresh and anhydrous. Moisture is a primary inhibitor of efficient coupling.[2] Store reagents under appropriate conditions and use fresh anhydrous acetonitrile for dilutions.
Optimize Coupling Time: For bulky or modified bases, the standard coupling time may be insufficient. Increase the coupling time to ensure the reaction goes to completion. For RNA synthesis, coupling times are generally longer (up to 6 minutes) due to the steric hindrance of the 2'-hydroxyl protecting group.[3]	
Check Activator Concentration: Ensure the activator solution is at the correct concentration and is not degraded.	
Inefficient Capping	Verify Capping Reagents: Inefficient capping of unreacted 5'-hydroxyl groups leads to the accumulation of deletion mutants (n-1 sequences), which can be difficult to separate from the full-length product, thus reducing the final purified yield.[2][4] Ensure capping reagents (e.g., acetic anhydride and N-methylimidazole) are active.
Depurination	Use a Milder Deblocking Agent: The standard deblocking agent, trichloroacetic acid (TCA), can cause depurination (loss of adenine or guanine bases) by protonating the N7 nitrogen. [2] Consider using a milder acid like dichloroacetic acid (DCA) for deblocking, especially for longer sequences.
Solid Support Issues	Select Appropriate Pore Size: For long oligonucleotides (>75 nucleotides), the growing

chains can block the pores of standard 500 Å controlled pore glass (CPG) supports, reducing reagent diffusion and subsequent yield.^{[2][5]} Use larger pore size supports (e.g., 1000 Å or 2000 Å) for longer sequences.

Post-Synthesis Processing Losses

Optimize Deprotection: Incomplete removal of protecting groups can lead to a lower yield of the desired product. Ensure deprotection reagents are fresh and that the reaction is carried out for the recommended time and temperature.^[6]

Optimize Purification: Significant loss of product can occur during purification.^{[1][6]} For HPLC purification, a high-quality initial synthesis with fewer failure sequences will allow for a broader collection of the main peak, improving yield.^[1]

The theoretical maximum yield of a full-length oligonucleotide can be calculated using the formula: $\text{Yield} = (\text{Average Coupling Efficiency})^{(\text{Number of Couplings})}$.

RNA Length (bases)	Number of Couplings	98% Avg. Coupling Efficiency	99% Avg. Coupling Efficiency	99.5% Avg. Coupling Efficiency
20mer	19	~67.3%	~82.7%	~90.9%
50mer	49	~37.2%	~61.1%	~78.2%
100mer	99	~13.5%	~36.9%	~60.9%

This table illustrates the critical impact of maintaining high coupling efficiency throughout the synthesis.

Problem: Incomplete or Truncated Sequences (Presence of n-1, n-2, etc.)

The presence of shorter sequences alongside the full-length product is a common impurity profile. These are often referred to as "failure sequences" or "deletion mutations".

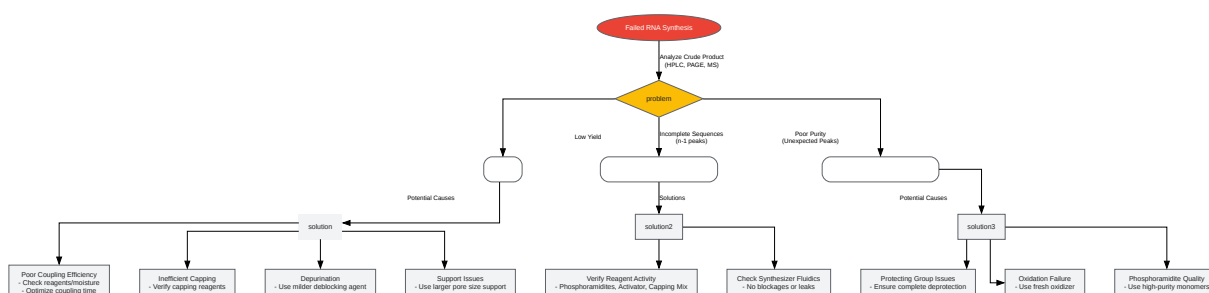
Potential Cause	Recommended Action & Explanation
Incomplete Coupling	See "Poor Coupling Efficiency" above. Any unreacted 5'-hydroxyl groups that are not successfully capped will be available for coupling in the next cycle, leading to a sequence with an internal deletion.
Ineffective Capping	Verify Capping Reagent Activity: If failure sequences are not capped, they will continue to elongate, resulting in a complex mixture of truncated species that can be difficult to purify. [2][5]
Mechanical Issues	Check Synthesizer Fluidics: Ensure there are no blockages or leaks in the reagent delivery lines of the automated synthesizer. Inconsistent reagent delivery can lead to incomplete reactions at specific cycles.
Degradation during Deprotection	Use Appropriate Deprotection Conditions: Harsh deprotection conditions can lead to chain cleavage, resulting in shorter fragments. This is particularly a concern for sensitive or modified bases.

Problem: Poor Purity / Presence of Unexpected Peaks in Analysis (HPLC, PAGE)

Even with a good yield, the purity of the final product may be compromised by various side reactions and contaminants.

Potential Cause	Recommended Action & Explanation
Formation of n-1 Sequences	See "Incomplete or Truncated Sequences" above. These are often the most common impurity.
Depurination Byproducts	Use Milder Deblocking Conditions: Abasic sites created by depurination can lead to chain cleavage during the final basic deprotection step, generating a family of shorter sequences. [2]
Protecting Group Adducts	Ensure Complete Deprotection: Incomplete removal of base-protecting groups or the 2'-hydroxyl protecting group (e.g., TBDMS) can result in adducts that appear as distinct peaks in analytical traces. Ensure fresh deprotection reagents and optimal reaction times/temperatures.
Phosphoramidite Quality	Use High-Purity Monomers: Impurities in the phosphoramidite monomers can be incorporated into the growing RNA chain, leading to unexpected modifications.
Oxidation Issues	Ensure Fresh Oxidizer: Incomplete oxidation of the phosphite triester to the more stable phosphate triester can lead to side reactions and chain cleavage. Ensure the oxidizing solution is active and not depleted.
Contamination	Maintain a Clean System: Contaminants in solvents, reagents, or from the synthesizer itself can lead to a variety of impurities. Regularly clean and maintain the synthesizer. [7]

Troubleshooting Workflow Diagram



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Caption: A logical workflow for troubleshooting common RNA synthesis failures.

FAQs (Frequently Asked Questions)

Q1: What is a reasonable coupling efficiency to expect from an automated RNA synthesizer?

A1: While many factors can influence this, a well-maintained synthesizer with high-quality, anhydrous reagents should achieve an average coupling efficiency of 99% or greater.[1] It is critical to monitor this, as even a 1% drop in efficiency (from 99% to 98%) can cut the theoretical yield of a 70mer RNA in half.[1]

Q2: How can I check the quality of my synthesized RNA? A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can assess purity and quantify impurities like n-1 sequences.[8][9] Denaturing Polyacrylamide Gel Electrophoresis (PAGE) provides information on the integrity and size of the RNA product.[10][11] Mass Spectrometry (e.g., MALDI-TOF) is used to confirm the molecular weight and, therefore, the identity of the full-length product.[12][13]

Q3: My final product looks degraded on a gel. What is the most likely cause? A3: RNA degradation is most often caused by RNase contamination.[14] Ensure you are using RNase-free water, reagents, and labware throughout the entire process, from synthesis to final purification and storage.[15] Degradation can also occur during sample handling if proper cold chain procedures are not followed. Always work on ice when possible.[15]

Q4: Why are there sequences longer than my target sequence in the final product? A4: This is less common but can occur if the capping step fails and the 5'-DMT protecting group is prematurely removed from a capped failure sequence, allowing it to be extended in a subsequent cycle (n+1, n+2, etc.). It can also be an issue in in-vitro transcription if the DNA template is not properly linearized.[14]

Q5: What is the purpose of the capping step in solid-phase synthesis? A5: The capping step is crucial for ensuring the purity of the final product. It involves acetylating any 5'-hydroxyl groups that failed to react during the coupling step.[5] This prevents these "failure sequences" from elongating in subsequent cycles. Without effective capping, the final product would be a very complex mixture of different length oligonucleotides, making purification extremely difficult.[2][4]

Key Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Analysis

This method is used to assess the size and integrity of the synthesized RNA. The presence of urea and heat denatures the RNA, allowing it to migrate through the gel based primarily on its size.[10][11]

Materials:

- Acrylamide/Bis-acrylamide solution (e.g., 19:1)

- Urea
- 10x TBE Buffer (Tris/Borate/EDTA)
- Ammonium persulfate (APS), 10% solution
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- RNA Loading Dye (2X), containing formamide, EDTA, and tracking dyes (e.g., Bromophenol Blue, Xylene Cyanol)[16]
- Synthesized RNA sample
- RNA size markers

Procedure:

- Gel Preparation:
 - Thoroughly clean glass plates and spacers with an RNase decontamination solution.[17]
 - Prepare the desired percentage polyacrylamide gel solution containing 7-8 M urea in 1x TBE. For a 10% gel, for example, mix appropriate volumes of acrylamide solution, urea, 10x TBE, and RNase-free water.[17]
 - Warm the solution gently (e.g., 37°C) to dissolve the urea completely, then cool to room temperature.[17]
 - Add fresh 10% APS and TEMED to initiate polymerization. Immediately pour the solution between the assembled glass plates, insert the comb, and allow it to polymerize completely (at least 1 hour).
- Sample Preparation:
 - Resuspend the purified, dried RNA pellet in an appropriate volume of 1x RNA Loading Dye.

- Heat the samples at 65-70°C for 5-10 minutes to denature the RNA.[16] Immediately place on ice to prevent renaturation.[10]
- Electrophoresis:
 - Assemble the gel apparatus and fill the upper and lower buffer chambers with 1x TBE buffer.
 - Pre-run the gel for 30-60 minutes at a constant power to heat the gel to its running temperature (typically 45-55°C).[10]
 - Flush the wells with running buffer to remove urea that may have leached out.
 - Load the denatured RNA samples and size markers into the wells.
 - Run the gel at a constant power until the tracking dye has migrated to the desired position.
- Visualization:
 - Carefully disassemble the plates.
 - Stain the gel using a fluorescent dye suitable for nucleic acids (e.g., SYBR Gold or Ethidium Bromide).
 - Visualize the RNA bands using an appropriate gel imaging system. The full-length product should appear as a sharp, single band. Degradation will appear as a smear at lower molecular weights.[11]

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for RNA Purity Analysis

IP-RP-HPLC is a high-resolution technique used to separate the full-length RNA product from shorter failure sequences and other impurities.[18]

Materials:

- HPLC system with a UV detector

- Reversed-phase HPLC column suitable for oligonucleotides (e.g., C18)
- Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0)
- Mobile Phase B: Acetonitrile or other organic solvent mixed with Mobile Phase A
- Purified RNA sample dissolved in RNase-free water

Procedure:

- System Preparation:
 - Equilibrate the HPLC column with the starting mobile phase conditions (a high percentage of Buffer A).
 - Ensure the system is free of leaks and the baseline is stable.
- Sample Preparation:
 - Dissolve the RNA sample in RNase-free water or Mobile Phase A to a known concentration (e.g., 1 OD/100 μ L).
- Chromatography:
 - Inject the sample onto the column.
 - Run a linear gradient of increasing Mobile Phase B. The negatively charged RNA backbone interacts with the positively charged ion-pairing agent, allowing it to be retained on the hydrophobic stationary phase. Elution occurs as the concentration of the organic solvent (Mobile Phase B) increases.
 - Set the UV detector to monitor absorbance at 260 nm.
 - For improved resolution of structured RNAs, the analysis can be performed at an elevated temperature (e.g., 60-75°C) to denature the RNA.[\[8\]](#)[\[18\]](#)
- Data Analysis:

- The full-length product is typically the last major peak to elute.
- Shorter sequences (n-1, n-2) and other more hydrophilic impurities will elute earlier.
- Integrate the peak areas to determine the purity of the sample as a percentage of the total absorbing material.

Protocol 3: MALDI-TOF Mass Spectrometry for RNA Identity Confirmation

This technique provides a precise molecular weight of the synthesized RNA, confirming that the full-length product was successfully made.[12]

Materials:

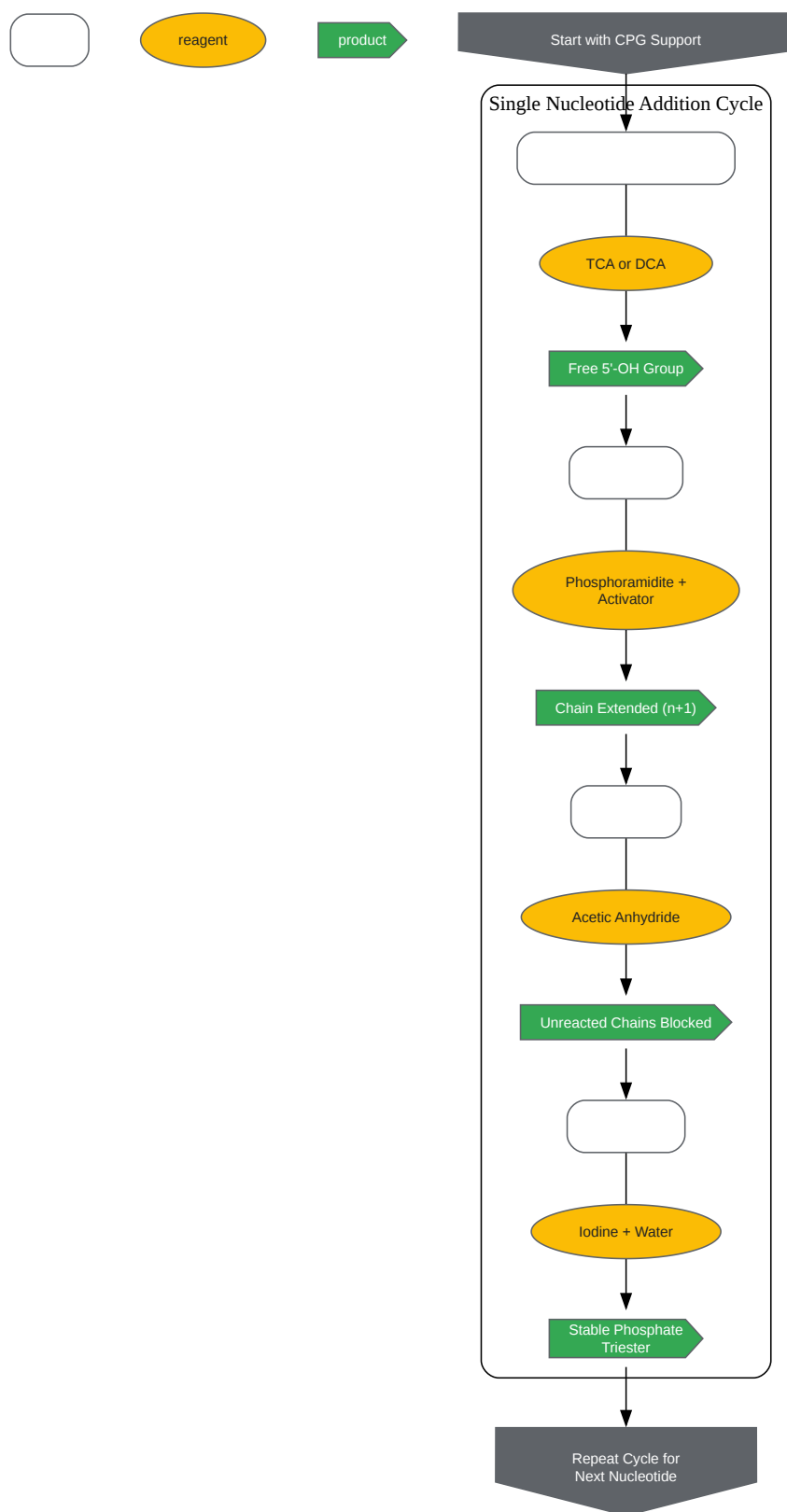
- MALDI-TOF Mass Spectrometer
- MALDI target plate
- Matrix solution (e.g., 3-Hydroxypicolinic acid, HPA)[13]
- Purified and desalted RNA sample
- Calibration standards

Procedure:

- Sample Preparation:
 - The RNA sample must be thoroughly desalted prior to analysis, as salt adducts can complicate the mass spectrum.[19]
 - Mix a small amount of the RNA sample (typically <1 μ L) with the matrix solution directly on the MALDI target plate.
- Crystallization:

- Allow the sample-matrix mixture to air-dry completely. This co-crystallization process embeds the analyte (RNA) within the matrix crystals.
- Mass Analysis:
 - Insert the target plate into the mass spectrometer.
 - Calibrate the instrument using standards of known molecular weights that bracket the expected mass of the RNA.
 - A laser is fired at the sample spot. The matrix absorbs the laser energy and transfers it to the RNA molecules, causing them to desorb and ionize.
 - The ionized molecules are accelerated into a time-of-flight (TOF) tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio.
- Data Analysis:
 - The resulting spectrum will show a peak corresponding to the molecular weight of the RNA.
 - Compare the experimentally observed mass to the calculated theoretical mass of the target sequence. A close match confirms the identity of the product.[\[20\]](#)

Chemical Synthesis Cycle Diagram



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Caption: The four main steps of a single cycle in solid-phase RNA synthesis.

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